Ranitidine-N-oxide
Overview
Description
Ranitidine N-oxide is a metabolite of the histamine antagonist drug ranitidine, which is prescribed for the treatment of duodenal and gastric ulcers .
Molecular Structure Analysis
The chemical formula of Ranitidine N-oxide is C13H22N4O4S with an average molecular weight of 330.4 g/mol .Chemical Reactions Analysis
Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) under various simulated gastric conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .Scientific Research Applications
Metabolism and Drug Delivery
Ranitidine is metabolized by colonic bacteria, with metabolism occurring via cleavage of an N-oxide bond within the molecule. This process impacts drug delivery and absorption in the colon. For instance, Basit and Lacey (2001) explored ranitidine's in vitro stability to colonic bacteria, finding significant metabolism of the drug by colonic bacteria, suggesting implications for drug delivery from the colon (Basit & Lacey, 2001).
Environmental Impact and Photocatalysis
Research by Zou et al. (2020) indicates that MoS2/RGO composites can effectively degrade ranitidine, reducing its potential to form NDMA (N-nitrosodimethylamine), a carcinogenic disinfection by-product. This study underscores the importance of photocatalysis in treating ranitidine-contaminated water and minimizing environmental impact (Zou, Zhang, Zhao, & Zhang, 2020).
Health Implications of Ranitidine
A study by Zeng and Mitch (2016) revealed that oral intake of ranitidine significantly increases urinary excretion of NDMA, a potent carcinogen. This study suggests a need to evaluate the health risks associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).
Oxidation and Enzymatic Processing
Chung et al. (2000) investigated the oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450, identifying the crucial role of these enzymes in metabolizing ranitidine. This research is significant for understanding ranitidine's metabolism and its interactions within the human body (Chung, Park, Roh, Lee, & Cha, 2000).
Advanced Oxidation Processes
The study by Olvera-Vargas et al. (2014) on the degradation of ranitidine using electrochemical advanced oxidation processes highlights the potential for complete mineralization of ranitidine. This study offers insights into effective methods for removing ranitidine from water sources (Olvera-Vargas, Oturan, Brillas, Buisson, Esposito, & Oturan, 2014).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVUWAHTQPQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891465 | |
Record name | Ranitidine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranitidine-N-oxide | |
CAS RN |
73857-20-2 | |
Record name | Ranitidine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73857-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranitidine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranitidine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANITIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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